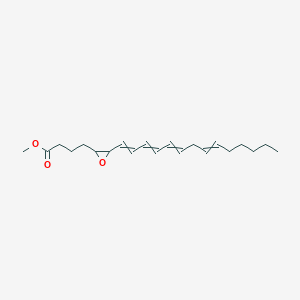

Leukotriene A4 methyl ester

Description

Contextualization within the Arachidonic Acid Cascade and Lipid Mediator Biosynthesis

The biosynthesis of leukotrienes is a key branch of the arachidonic acid cascade, a metabolic pathway responsible for producing a class of potent lipid signaling molecules known as eicosanoids. avantiresearch.com This cascade begins with the release of arachidonic acid from membrane phospholipids (B1166683), primarily through the action of cytosolic phospholipase A2. semanticscholar.org Once liberated, arachidonic acid serves as a substrate for various enzymes, including cyclooxygenases and lipoxygenases, which lead to the formation of prostaglandins, thromboxanes, and leukotrienes. nih.gov

Leukotrienes are specifically generated through the 5-lipoxygenase (5-LO) pathway. nih.govtaylorandfrancis.com In cells such as mast cells, eosinophils, and neutrophils, the 5-LO enzyme catalyzes the conversion of arachidonic acid into the unstable epoxide, Leukotriene A4 (LTA4). medchemexpress.comcaymanchem.com This step is central to the production of all leukotrienes, positioning LTA4 as a pivotal precursor in this inflammatory pathway. nih.gov

Significance of Leukotriene A4 as an Epoxide Intermediate in Bioactive Lipid Production

Leukotriene A4 (LTA4) is a chemically unstable allylic epoxide that serves as a crucial branching point in the biosynthesis of downstream bioactive lipids. nih.govcreative-enzymes.com Its fate is determined by the enzymatic machinery present in the cellular environment. LTA4 is not a signaling molecule itself but an essential intermediate substrate for two key enzymes:

LTA4 hydrolase (LTA4H): This bifunctional zinc metalloenzyme converts LTA4 into Leukotriene B4 (LTB4). ki.seresearchgate.net LTB4 is one of the most potent known chemoattractants, playing a significant role in attracting neutrophils and other immune cells to sites of inflammation. nih.govmdpi.com

LTC4 synthase (LTC4S): This enzyme conjugates LTA4 with glutathione (B108866) to produce Leukotriene C4 (LTC4). nih.govnih.gov LTC4 is the parent compound of the cysteinyl leukotrienes (which also include LTD4 and LTE4), potent mediators involved in smooth muscle contraction, bronchoconstriction, and increased vascular permeability, which are hallmark features of asthma and allergic reactions. nih.govnih.gov

Furthermore, LTA4 is involved in transcellular metabolism, where LTA4 produced by one cell type (e.g., a neutrophil) can be transferred to and metabolized by another cell type (e.g., a platelet or endothelial cell) that may lack 5-LO but possesses the necessary downstream enzymes like LTA4H or LTC4S. medchemexpress.comcaymanchem.com LTA4 can also be metabolized by 15-lipoxygenase to form lipoxins, which are specialized pro-resolving mediators that actively help to terminate the inflammatory response. medchemexpress.comcaymanchem.com

Rationale for Utilizing Leukotriene A4 Methyl Ester as a Stable Research Tool and Substrate

The intrinsic chemical instability of LTA4 in its free acid form presents a significant challenge for researchers. medchemexpress.comcaymanchem.com It hydrolyzes rapidly in aqueous environments, making it difficult to store, handle, and use in controlled experiments. semanticscholar.orgnih.gov To overcome this, scientists utilize this compound (LTA4-me), a more stable chemical analog. medchemexpress.comcymitquimica.com

The methyl esterification of the carboxylic acid group significantly enhances the compound's stability, allowing for long-term storage and precise handling. windows.net For many experimental applications, the biologically active LTA4 free acid can be freshly generated by alkaline hydrolysis of the methyl ester just prior to use. mdpi.comnih.govwindows.netnih.gov This procedure provides a reliable source of the otherwise ephemeral LTA4.

Beyond serving as a stable precursor, LTA4 methyl ester is also used directly as a substrate in various biochemical assays to study enzyme kinetics and inhibition. nih.gov For example, purified LTC4 synthase has been shown to effectively catalyze the conjugation of LTA4 methyl ester with glutathione to form LTC4 monomethyl ester. nih.govnih.govjci.org This allows for detailed characterization of the enzyme's activity and substrate specificity in a controlled, cell-free system. nih.govjci.org The covalent binding and subsequent inactivation of LTA4 hydrolase have also been studied using LTA4 methyl ester and its ethyl ester analog. ki.seresearchgate.net

Data Tables

The following tables provide key data related to this compound and its role in biochemical research.

Table 1: Physicochemical Properties of this compound

This interactive table summarizes the key physical and chemical properties of LTA4 methyl ester.

| Property | Value | Source(s) |

| Formal Name | 5S-trans-5,6-oxido-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester | caymanchem.comwindows.netscbt.com |

| CAS Number | 73466-12-3 | caymanchem.comscbt.com |

| Molecular Formula | C₂₁H₃₂O₃ | caymanchem.comscbt.comavantiresearch.com |

| Formula Weight | 332.5 g/mol | caymanchem.comcreative-enzymes.comscbt.com |

| Purity | ≥95-97% | creative-enzymes.comwindows.netscbt.com |

| UV/Vis λmax | 279 nm | caymanchem.comwindows.net |

Table 2: Enzymatic Activity with this compound as a Substrate

This table details research findings on the enzymatic conversion of LTA4 methyl ester by various enzymes.

| Enzyme | Substrate | Product | Key Finding | Source(s) |

| Rat Glutathione Transferase 4-4 | This compound | Leukotriene C4 monomethyl ester | Showed the highest activity among tested isoenzymes with a Vmax of 615 nmol/min/mg protein. | nih.gov |

| Guinea Pig Lung LTC4 Synthase | This compound | Leukotriene C4 monomethyl ester | Purified enzyme demonstrated a specific activity of 692 nmol/10 min/mg protein. | nih.govjci.org |

| Guinea Pig Lung LTC4 Synthase | LTA4 (free acid) | LTC4 | The enzyme has a Km value of 3 µM for the natural substrate LTA4. | nih.gov |

| Human LTA4 Hydrolase | This compound | (No product detected) | Acts as an effective inhibitor and leads to covalent modification and suicide inactivation of the enzyme. | ki.seresearchgate.net |

Table 3: Comparative Stability of Leukotriene A4

This table illustrates the inherent instability of LTA4 free acid, underscoring the necessity of using its methyl ester form for research.

| Compound/Condition | Half-life | Source(s) |

| Leukotriene A4 (in water, pH 7.4, room temp) | 14 seconds | nih.gov |

| Leukotriene A4 (with 1 mg/ml bovine serum albumin) | 500 seconds | nih.gov |

| Leukotriene A4 (in Tris buffer) | Spontaneous degradation occurs. | nih.gov |

| Leukotriene A4 (in Tris buffer with bovine serum albumin) | Half-life significantly prolonged. | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-(3-tetradeca-1,3,5,8-tetraenyloxiran-2-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKAVFHPLJFCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymology of Leukotriene A4

Upstream Metabolic Precursors and Initial Enzymatic Transformations

The journey to Leukotriene A4 begins with the liberation of its essential precursor, arachidonic acid, from cellular membranes and its subsequent enzymatic conversion.

Release of Arachidonic Acid by Cytosolic Phospholipase A2α (cPLA2α)

The synthesis of leukotrienes is initiated by the release of arachidonic acid from the sn-2 position of membrane glycerophospholipids. elsevier.eselsevier.es This critical step is primarily catalyzed by the cytosolic enzyme, group IVA phospholipase A2α (cPLA2α). elsevier.eselsevier.es Cellular stimulation, often triggered by inflammatory signals, leads to an increase in intracellular calcium levels. nih.govpharmgkb.org This calcium influx induces the translocation of cPLA2α from the cytosol to the nuclear envelope and endoplasmic reticulum, where it accesses its phospholipid substrates. nih.govpnas.orgatsjournals.org In addition to calcium-dependent activation, cPLA2α activity is also regulated by phosphorylation, further highlighting the tight control over arachidonic acid availability. nih.gov

5-Lipoxygenase (5-LO) Catalysis: Dual Lipoxygenase and LTA4 Synthase Activities

Once liberated, arachidonic acid is acted upon by the key enzyme in leukotriene biosynthesis, 5-lipoxygenase (5-LO). medchemexpress.comcaymanchem.com This enzyme exhibits remarkable dual catalytic functions, acting as both a lipoxygenase and an LTA4 synthase. medchemexpress.comcaymanchem.com

The catalytic process of 5-LO involves a two-step reaction. Initially, 5-LO catalyzes the insertion of molecular oxygen into arachidonic acid to form an unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). mdpi.comnih.gov Subsequently, the enzyme catalyzes the dehydration of 5-HPETE to produce the epoxide, Leukotriene A4. mdpi.comnih.govjci.org This dual activity resides within the same protein, ensuring the efficient conversion of arachidonic acid to LTA4. nih.gov The catalytic mechanism involves the abstraction of a hydrogen atom from C7 of arachidonic acid, followed by oxygen insertion, and then a second hydrogen abstraction from C10 to form the epoxide ring of LTA4. mdpi.comgoogle.com

For 5-LO to efficiently catalyze the conversion of arachidonic acid, it requires the presence of the 5-lipoxygenase-activating protein (FLAP). mdpi.comsinobiological.com FLAP is an integral membrane protein located in the nuclear envelope. wikipedia.orgebi.ac.uk Upon cellular activation, both 5-LO and cPLA2α translocate to the nuclear membrane, where they form a complex with FLAP. pnas.orgatsjournals.orgmdpi.com FLAP is believed to function as an arachidonic acid binding protein, effectively presenting the substrate to 5-LO and facilitating its conversion to LTA4. mdpi.comwikipedia.orgslu.se This co-localization of the enzymes and substrate at the nuclear envelope is a critical aspect of efficient leukotriene biosynthesis. atsjournals.orgnih.gov

Cellular and Subcellular Localization of Leukotriene A4 Biosynthesis

The production of Leukotriene A4 is not ubiquitous throughout the body but is instead concentrated in specific cell types and subcellular compartments, reflecting its role in inflammatory and immune responses.

Production in Myeloid Cells (e.g., Mast Cells, Eosinophils, Neutrophils)

The primary sites of leukotriene biosynthesis are cells of myeloid origin. medchemexpress.comnih.govnih.gov These include mast cells, eosinophils, and neutrophils, which are key players in allergic and inflammatory reactions. medchemexpress.comcaymanchem.comnih.gov The expression of 5-lipoxygenase is predominantly restricted to these cell types, thereby confining the initial and rate-limiting step of leukotriene synthesis to these immune cells. pharmgkb.orgnih.gov As these cells differentiate, their capacity to produce specific leukotrienes can change, with eosinophils favoring the production of cysteinyl leukotrienes and neutrophils primarily synthesizing LTB4. nih.gov

The subcellular localization of LTA4 synthesis is also highly organized. Upon cellular stimulation, the key enzymes involved—cPLA2α and 5-LO—translocate from the cytosol to the nuclear envelope. pnas.orgatsjournals.org Here, they colocalize with FLAP, forming a biosynthetic complex that efficiently channels arachidonic acid into the leukotriene pathway. atsjournals.orgresearchgate.net This compartmentalization at the nuclear membrane is considered a crucial regulatory mechanism for controlling leukotriene production. nih.govpnas.org

| Enzyme/Protein | Function in LTA4 Biosynthesis | Cellular Localization |

| Cytosolic Phospholipase A2α (cPLA2α) | Releases arachidonic acid from membrane phospholipids (B1166683). elsevier.eselsevier.es | Cytosol, translocates to nuclear envelope upon activation. nih.govpnas.orgatsjournals.org |

| 5-Lipoxygenase (5-LO) | Catalyzes the two-step conversion of arachidonic acid to LTA4. medchemexpress.comcaymanchem.com | Cytosol, translocates to nuclear envelope upon activation. pnas.orgatsjournals.org |

| 5-Lipoxygenase-Activating Protein (FLAP) | Binds arachidonic acid and presents it to 5-LO. mdpi.comwikipedia.orgslu.se | Integral protein of the nuclear envelope. wikipedia.orgebi.ac.uk |

Assembly of Biosynthetic Complexes at the Perinuclear Region

The synthesis of leukotrienes, including the pivotal intermediate Leukotriene A4 (LTA4), is not a random process occurring freely within the cell. Instead, it is a highly organized sequence of events orchestrated through the assembly of a multi-enzyme complex at a specific subcellular location: the perinuclear region, which encompasses the nuclear envelope and the endoplasmic reticulum. jci.orgnih.govannualreviews.org This spatial compartmentalization ensures the efficient channeling of reactive intermediates and tight regulation of the biosynthetic pathway. umich.edu

Upon cellular activation by various stimuli, a cascade of protein translocation and assembly is initiated, leading to the formation of what is often termed a "leukotriene-synthesizing metabolon" or "leukotriene synthetic complex". umich.edunih.gov This complex brings together the necessary enzymes and substrate in close proximity to facilitate the rapid production of LTA4.

A critical initiating event is the stimulus-induced increase in intracellular calcium levels. umich.edupnas.org This calcium influx triggers the coordinated migration of key soluble enzymes from their resting locations to the nuclear membrane. pnas.orgnih.gov Concurrently, cytosolic phospholipase A2 (cPLA2α) translocates from the cytosol to the nuclear envelope and endoplasmic reticulum membranes. plos.orgpnas.orgpnas.orgnih.gov Its primary function here is to hydrolyze membrane phospholipids, leading to the release of arachidonic acid (AA), the initial substrate for leukotriene synthesis. nih.govnih.govatsjournals.org

Simultaneously, 5-lipoxygenase (5-LO), the key enzyme that converts arachidonic acid into LTA4, moves from the cytosol and/or the nucleoplasm to the nuclear envelope. pnas.orgplos.orgjci.orgfrontiersin.org Studies have shown that the N-terminal "beta-barrel" domain of 5-LO is essential for this calcium-dependent translocation to the nuclear membrane. nih.gov In some resting cells, like human alveolar macrophages, 5-LO is already present in the euchromatin region of the nucleus and translocates to the nuclear envelope upon activation. jci.orgnih.gov

At the nuclear envelope, these translocated cytosolic proteins meet with resident integral membrane proteins that are crucial for the continuation of the biosynthetic pathway. umich.edu One of the most important of these is the 5-lipoxygenase-activating protein (FLAP). jci.orgnih.gov FLAP is constitutively located in the nuclear envelope and acts as a scaffold or anchor protein. plos.orgfrontiersin.orgnih.gov It is thought to bind the newly released arachidonic acid and present it efficiently to 5-LO, a critical step for the synthesis of LTA4. nih.govplos.org The interaction between 5-LO and FLAP at the nuclear membrane is a prerequisite for leukotriene formation. nih.govresearchgate.net

The assembly of this core complex—cPLA2, 5-LO, and FLAP—at the nuclear membrane ensures that arachidonic acid, once liberated, is immediately available for conversion by 5-LO into the unstable epoxide, LTA4. nih.govatsjournals.org

For the synthesis of cysteinyl-leukotrienes, another key enzyme, LTC4 synthase, is also found pre-localized as an integral protein of the nuclear envelope, often in association with FLAP. pnas.orgumich.edubiosciencepharma.com This strategic positioning allows for the immediate conjugation of newly synthesized LTA4 with glutathione (B108866) to form LTC4. jci.orgnih.gov In contrast, LTA4 hydrolase, the enzyme responsible for converting LTA4 to LTB4, generally remains in the cytosolic compartment, suggesting that LTA4 must be released from the nuclear membrane complex to be converted to LTB4. jci.orgnih.govcapes.gov.br

The dynamic, activation-dependent assembly of this biosynthetic machinery at the perinuclear membrane represents a central regulatory hub for controlling the production of leukotrienes. jci.orgnih.gov

Detailed Research Findings

The following tables summarize the key proteins involved in the assembly of the leukotriene biosynthetic complex at the perinuclear region and their characteristics based on various research findings.

Table 1: Key Proteins in Perinuclear Leukotriene A4 Synthesis

| Protein | Resting State Location | Activated State Location | Function in Complex Assembly |

| 5-Lipoxygenase (5-LO) | Cytosol and/or Nucleoplasm plos.orgatsjournals.orgjci.org | Nuclear Envelope plos.orgjci.orgfrontiersin.org | Translocates to the nuclear envelope upon Ca2+ influx; catalyzes the conversion of arachidonic acid to LTA4. pnas.orgnih.gov |

| 5-Lipoxygenase-Activating Protein (FLAP) | Nuclear Envelope umich.edujci.orgnih.gov | Nuclear Envelope jci.orgnih.gov | Integral membrane protein; acts as a scaffold, binding arachidonic acid and presenting it to 5-LO. nih.govplos.org |

| Cytosolic Phospholipase A2α (cPLA2α) | Cytosol plos.orgpnas.orgpnas.org | Nuclear Envelope / ER plos.orgpnas.orgpnas.org | Translocates to the nuclear envelope; releases arachidonic acid from membrane phospholipids. nih.govatsjournals.org |

| Leukotriene C4 Synthase (LTC4S) | Nuclear Envelope umich.eduumich.edu | Nuclear Envelope umich.eduumich.edu | Integral membrane protein; converts LTA4 to LTC4. jci.orgbiosciencepharma.com |

| Leukotriene A4 Hydrolase (LTA4H) | Cytosol / Nucleoplasm jci.orgcapes.gov.brphysiology.org | Cytosol / Nucleoplasm jci.orgcapes.gov.br | Primarily cytosolic; converts LTA4 to LTB4. nih.gov |

Table 2: Translocation Events and Stimuli

| Translocating Protein | From | To | Primary Stimulus | Key Findings |

| 5-Lipoxygenase (5-LO) | Cytosol / Nucleoplasm | Nuclear Envelope | Increased intracellular Ca2+ pnas.orgnih.gov | The N-terminal domain is essential for translocation. nih.gov The process is independent of FLAP but required for interaction with it. jci.org |

| Cytosolic Phospholipase A2α (cPLA2α) | Cytosol | Nuclear Envelope / ER | Increased intracellular Ca2+ nih.govumich.edu | Translocation leads to localized hydrolysis of nuclear membrane phospholipids to provide substrate for 5-LO. atsjournals.orgumich.edu |

Metabolic Fates and Downstream Products of Leukotriene A4 and Its Methyl Ester As a Substrate

Enzymatic Hydrolysis to Leukotriene B4 (LTB4) by Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a key enzyme that catalyzes the conversion of LTA4 into LTB4, a potent chemoattractant for neutrophils. wikipedia.orgwikipedia.org This enzyme is a cytosolic protein found in numerous mammalian cells and tissues. wikipedia.org

Epoxide Hydrolase Activity: Stereospecific Water Addition

The primary function of LTA4H is its epoxide hydrolase activity, which involves the addition of a water molecule across the epoxide ring of LTA4. wikipedia.org This reaction is highly stereospecific and proceeds through a fascinating mechanism that results in the formation of LTB4 with a specific chirality that is crucial for its biological activity. nih.gov The mechanism is thought to involve an acid-induced opening of the epoxide ring, which leads to the formation of a carbocation intermediate. researchgate.net Subsequently, a nucleophilic attack by a water molecule occurs at the C-12 position. researchgate.net This stereoselective attachment of the water molecule is a unique feature of the LTA4H-catalyzed reaction. researchgate.net

Bifunctional Nature of LTA4H: Epoxide Hydrolase and Aminopeptidase (B13392206) Activities

LTA4H is a bifunctional zinc metalloenzyme, possessing both epoxide hydrolase and aminopeptidase activities. plos.orgnih.govnih.gov Both of these distinct catalytic functions are carried out within the same active site. plos.org While the epoxide hydrolase activity is responsible for the synthesis of the pro-inflammatory mediator LTB4, the aminopeptidase activity can contribute to the modulation of inflammation by degrading certain chemotactic peptides. researchgate.net The dual nature of this enzyme highlights its complex role in inflammatory processes.

Active Site Characterization and Catalytic Residues (e.g., Tyr-378, Asp-375)

The active site of LTA4H contains several key amino acid residues that are critical for its catalytic activities. X-ray crystallography and site-directed mutagenesis studies have identified a hydrophilic patch within a hydrophobic pocket that is believed to bind LTA4. nih.govnih.gov

Key catalytic residues and their proposed functions are summarized in the table below:

| Residue | Proposed Function in Epoxide Hydrolysis |

| Tyr-378 | Involved in the covalent binding of LTA4 during suicide inactivation. nih.govnih.gov Mutation of this residue can prevent inactivation and increase the enzyme's turnover rate. nih.govnih.gov |

| Asp-375 | Plays a crucial role in the stereoselective introduction of the 12R-hydroxyl group. nih.gov It is believed to guide the nucleophilic attack of water on the carbocation intermediate. researchgate.net Mutation of Asp-375 selectively abolishes the epoxide hydrolase activity while preserving the aminopeptidase function. nih.govnih.gov |

| Glu-271 | Polarizes a water molecule to facilitate the opening of the epoxide ring. researchgate.net |

| Arg-563 | Involved in recognizing the carboxylate group of LTA4 and ensuring proper substrate alignment. researchgate.net |

| Tyr-383 | Functions as a proton donor in the aminopeptidase reaction. ersnet.org |

Mechanism-Based Inactivation (Suicide Inactivation) of LTA4H by Substrates and Analogs

During the catalytic process, LTA4H can be irreversibly inactivated by its substrate, LTA4, in a phenomenon known as mechanism-based or suicide inactivation. nih.govnih.gov This inactivation occurs through the covalent binding of LTA4 to the enzyme in a 1:1 stoichiometry. nih.govnih.gov The residue identified as the site of this covalent modification is Tyr-378. nih.govnih.gov By mutating Tyr-378 to phenylalanine, researchers have been able to uncouple the catalytic activity from the inactivation process, resulting in an enzyme with an increased turnover rate that is resistant to suicide inactivation. nih.govnih.gov This process of suicide inactivation is a key regulatory feature of LTA4H activity. uniprot.org

Enzymatic Conjugation to Cysteinyl Leukotrienes by Leukotriene C4 Synthase (LTC4S)

The second major metabolic pathway for LTA4 involves its conversion to the cysteinyl leukotrienes, a family of potent inflammatory mediators implicated in conditions such as asthma. nih.govwikipedia.org

Formation of Leukotriene C4 (LTC4) via Glutathione (B108866) Conjugation

Leukotriene C4 synthase (LTC4S), an integral membrane protein, catalyzes the conjugation of LTA4 with the tripeptide glutathione (GSH) to produce LTC4. nih.govnih.govresearchgate.net This reaction is the first step in the biosynthesis of all cysteinyl leukotrienes. wikipedia.org LTC4 can be further metabolized to LTD4 and LTE4. wikipedia.org

The catalytic mechanism of LTC4S involves the activation of the thiol group of glutathione by a nearby arginine residue within the active site, facilitating its nucleophilic attack on the C6 position of the epoxide in LTA4. nih.govnih.gov This results in the opening of the epoxide ring and the formation of the thioether bond characteristic of LTC4. researchgate.net

Further Metabolism of Cysteinyl Leukotrienes (LTD4, LTE4) by Sequential Peptide Cleavage

The initial cysteinyl leukotriene, Leukotriene C4 (LTC4), undergoes extracellular metabolism through a stepwise cleavage of its peptide side chain. This process is initiated by the enzyme gamma-glutamyl transpeptidase (GGT), which is present on the cell membranes of various tissues. wikipedia.orgyoutube.com GGT catalyzes the removal of the gamma-glutamyl residue from LTC4, leading to the formation of Leukotriene D4 (LTD4). nih.govnih.govtheadl.com This conversion has been demonstrated in multiple cell types and tissues, including rat peritoneal cells and guinea-pig airways. nih.govnih.gov Studies in patients with a genetic deficiency of GGT have shown a complete lack of LTD4 biosynthesis, resulting in increased levels of LTC4 and undetectable levels of LTE4 in urine, confirming the essential role of GGT in this pathway. nih.gov

The metabolic cascade continues with the conversion of LTD4 to Leukotriene E4 (LTE4). This step is mediated by a membrane-bound dipeptidase that cleaves the glycine residue from LTD4. nih.govnih.govnih.gov This dipeptidase activity has been identified in various locations, including the specific granules of human polymorphonuclear leukocytes (PMNs). nih.gov The conversion of LTD4 to the less potent LTE4 serves as a mechanism to modulate the biological activity of cysteinyl leukotrienes. nih.govnih.gov LTE4 is the most stable of the cysteinyl leukotrienes and is often measured in biological fluids like urine as an indicator of systemic cysteinyl leukotriene production. wikipedia.org

| Enzyme | Substrate | Product | Key Function |

| Gamma-glutamyl transpeptidase (GGT) | LTC4 | LTD4 | Cleaves the gamma-glutamyl residue from LTC4. nih.govnih.gov |

| Dipeptidase | LTD4 | LTE4 | Cleaves the glycine residue from LTD4, forming the final cysteinyl leukotriene. nih.govnih.gov |

Transcellular Metabolism of Leukotriene A4

Inter-Cellular Transfer of LTA4 and Subsequent Metabolite Generation

Leukotriene A4 (LTA4) is a highly unstable epoxide that serves as a key intermediate in the biosynthesis of both LTB4 and the cysteinyl leukotrienes. jci.orgnih.gov The enzyme responsible for its synthesis, 5-lipoxygenase (5-LO), is predominantly expressed in myeloid cells such as neutrophils, eosinophils, monocytes/macrophages, and mast cells. jci.orgnih.gov However, the enzymes that metabolize LTA4, namely LTA4 hydrolase (for LTB4 synthesis) and LTC4 synthase (for LTC4 synthesis), are more widely distributed in various cell types that may lack 5-LO. jci.orgnih.gov

This differential expression of enzymes forms the basis of transcellular metabolism, a process where LTA4 produced and released by a "donor" cell is taken up and metabolized by an adjacent "acceptor" cell. jci.orgnih.gov This intercellular communication allows for the production of leukotrienes in tissues and cellular environments where the complete biosynthetic pathway is not present in a single cell. nih.gov Neutrophils are significant producers and exporters of LTA4, making them key donor cells in inflammatory settings. nih.govresearchgate.net The proximity of different cell types during an inflammatory response facilitates this efficient transfer and subsequent generation of a diverse array of leukotriene metabolites. nih.gov This mechanism effectively amplifies the production of potent lipid mediators at sites of inflammation. nih.gov

Alternative Pathways: Lipoxin Biosynthesis via 15-Lipoxygenase

In addition to being converted to leukotrienes, LTA4 can serve as a substrate for a different class of lipoxygenase enzymes, leading to the formation of lipoxins. Lipoxins are specialized pro-resolving mediators that are generally anti-inflammatory, contrasting with the pro-inflammatory actions of leukotrienes. nih.gov

The biosynthesis of lipoxins from LTA4 often occurs via transcellular pathways involving the enzyme 15-lipoxygenase (15-LO) or 12-lipoxygenase (12-LO). nih.govnih.gov For instance, LTA4 released from neutrophils can be transformed by platelet 12-LO or by 15-LO present in cells like eosinophils, reticulocytes, or airway epithelial cells. nih.govnih.govmdpi.com The action of these enzymes on LTA4 introduces a second oxygen molecule at the C-15 position, initiating the formation of Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4). nih.govnih.gov

Kinetic studies have compared the efficiency of various lipoxygenases in converting LTA4 to lipoxins. Porcine leukocyte 12-lipoxygenase, human platelet 12-lipoxygenase, and human eosinophil 15-lipoxygenase all demonstrate a considerable capacity to produce lipoxins from LTA4. nih.gov This pathway represents a critical juncture in eicosanoid metabolism, where the intermediate LTA4 can be shunted away from pro-inflammatory leukotriene production towards the synthesis of anti-inflammatory lipoxins, a process termed "lipoxygenase interaction". wikipedia.org This metabolic switch is a key element in the resolution phase of inflammation.

Synthetic Methodologies and Analog Design for Research on Leukotriene A4 Methyl Ester

Stereoselective Chemical Synthesis of Leukotriene A4 Methyl Ester

The inherent instability of LTA4 necessitates precise and stereocontrolled synthetic routes to obtain the molecule in a pure and usable form. Researchers have devised several elegant strategies, often starting from readily available chiral precursors or employing biomimetic approaches that mimic the natural biosynthetic pathway.

Strategies from Carbohydrate Precursors (e.g., D-glucose, D-xylose)

Carbohydrates, with their inherent chirality, serve as excellent starting materials for the enantiospecific synthesis of complex molecules like LTA4 methyl ester.

D-glucose: A practical and enantiospecific synthesis of methyl 14S,15S-oxido-5Z,8Z,10E,12E-eicosatetraenoate (14S,15S-LTA4 methyl ester) has been achieved using D-glucose as the chiral precursor. researchgate.net This approach leverages the stereocenters present in D-glucose to construct the chiral epoxide and the rest of the carbon skeleton with high stereochemical control. Another synthesis of LTA4 methyl ester from D-glucose has also been reported. acs.orglookchem.com Key intermediates in these syntheses can include chiral epoxy alcohols derived from the carbohydrate starting material.

D-xylose: D-xylose has been utilized as a chiral precursor for the synthesis of chiral epoxides, which are key building blocks for the synthesis of leukotrienes, including LTA4 methyl ester. acs.orgacs.org A novel synthetic route to 2-deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride, a key intermediate for various nucleosides, has been developed from D-xylose, showcasing its versatility in complex organic synthesis. researchgate.net

Novel Stereospecific and Biomimetic Routes

In addition to carbohydrate-based syntheses, other innovative methods have been developed to achieve the stereospecific synthesis of LTA4 methyl ester.

Biomimetic Synthesis: This approach mimics the natural enzymatic conversion of arachidonic acid into LTA4. A simple and efficient method for preparing 11,12-leukotriene A4 has been established via a stereospecific biomimetic route starting from arachidonic acid. nih.gov This involves the enzymatic synthesis of a hydroperoxy intermediate, which is then chemically converted to the labile epoxide. nih.gov Similarly, the synthesis of LTA4 and its subsequent conversion to other leukotrienes can be accomplished through a stereoselective biomimetic route, starting from the conversion of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) methyl ester to LTA4 methyl ester. researchgate.netlookchem.com Improved biomimetic methods have been reported with yields as high as 70-80% for the synthesis of various LTA4 isomers as their methyl esters. researchgate.net

Convergent Synthesis: A key strategy in complex molecule synthesis is the convergent approach, where different fragments of the target molecule are synthesized separately and then joined together. A convergent synthesis of LTA4 methyl ester has been reported, highlighting the reaction of a phosphonate (B1237965) with an epoxyaldehyde as a key step in a novel stereospecific synthesis. lookchem.com Other stereospecific syntheses have also been developed, including those starting from acetylene (B1199291) intermediates. researchgate.netnih.gov

Preparation of Isotope-Labeled Analogs (e.g., Deuterated this compound)

Isotope-labeled analogs of LTA4 methyl ester are indispensable tools for quantitative analysis and metabolic studies. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allows for the differentiation of the analog from its endogenous counterpart by mass spectrometry.

Applications in Metabolic Tracing and Mass Spectrometry-Based Quantification

The primary application of isotope-labeled leukotrienes is their use as internal standards in mass spectrometry-based quantification assays. nih.govnih.gov This technique, known as stable isotope dilution, provides the most accurate method for measuring the concentration of endogenous leukotrienes in biological samples. nih.gov

Deuterated Analogs: Several methods for the preparation of deuterated LTA4 methyl ester have been described. For instance, tetradeuterated LTA4 methyl ester ([11,12,14,15-²H₄]-LTA4 methyl ester) has been synthesized via the semi-hydrogenation of an acetylenic precursor with deuterium gas. iaea.orgnih.gov Another approach involves the Wittig condensation of a deuterated C9-phosphonium salt with a C11-epoxydienal to produce C-20 trideuterated LTA4 methyl ester. nih.gov A convenient synthesis of deuterated LTA4 methyl ester has also been reported, involving the preparation of a deuterated phosphonium (B103445) iodide reagent. researchgate.net These deuterated analogs serve as ideal internal standards for the quantitative analysis of endogenous leukotrienes in biological fluids by mass spectrometry. nih.gov

Carbon-13 and Nitrogen-15 (B135050) Labeled Analogs: In addition to deuterium, other stable isotopes like carbon-13 and nitrogen-15 can be incorporated. For example, heavy isotope-labeled cysteinyl leukotrienes have been prepared using commercially available labeled reagents, providing sufficient material for numerous liquid chromatography/electrospray ionization mass spectrometry quantitative analyses. nih.gov These labeled compounds are chemically identical to the endogenous molecules but can be distinguished by their mass, enabling precise quantification. nih.gov

The use of these isotope-labeled standards is crucial for understanding the metabolism of LTA4 and for accurately measuring the levels of its downstream products in various physiological and pathological conditions. researchgate.netacs.org

Design and Synthesis of Stable Leukotriene A4 Analogs for Biological Research

The inherent chemical instability of the epoxide moiety in LTA4 limits its use in many biological experiments. To overcome this, researchers have designed and synthesized stable analogs where the epoxide ring is replaced with a more robust chemical group. These stable analogs are valuable tools for studying the enzymes involved in the leukotriene pathway and for investigating the biological roles of LTA4.

Methanoleukotriene A4 Analogs as Enzyme Inhibitors

One of the most successful strategies for creating stable LTA4 analogs involves the replacement of the epoxide oxygen with a methylene (B1212753) group, forming a cyclopropane (B1198618) ring. This results in a class of compounds known as methanoleukotriene A4 analogs.

5,6-Methanoleukotriene A4: The total synthesis of 5,6-methanoleukotriene A4, a stable and biologically active analog of LTA4, has been described. rsc.orgontosight.ai This analog has been shown to be a potent and specific inhibitor of 5-lipoxygenase, the enzyme that initiates the biosynthesis of leukotrienes. rice.edudatapdf.com Interestingly, the distance between the carboxylic group and the cyclopropane moiety is critical for its inhibitory activity. datapdf.com The trans geometry of the cyclopropane ring was also found to be important for potent inhibition. datapdf.com

The development of these stable analogs has provided researchers with valuable pharmacological tools to probe the leukotriene biosynthetic pathway and to explore potential therapeutic interventions for inflammatory diseases. ontosight.airesearchgate.net

Pharmacological Modulation of Leukotriene A4 Metabolic Pathways Preclinical Research

Development and Characterization of Leukotriene A4 Hydrolase Inhibitors

Leukotriene A4 (LTA4) hydrolase is a pivotal enzyme in the inflammatory cascade, responsible for converting LTA4 into leukotriene B4 (LTB4), a potent chemoattractant for leukocytes. guidetopharmacology.org This function positions LTA4 hydrolase as a significant therapeutic target for managing a range of inflammatory conditions. nih.gov The development of inhibitors that are both potent and selective is a primary objective in preclinical research.

Rational Design and Structure-Activity Relationship (SAR) Studies

The rational design of inhibitors for leukotriene A4 hydrolase (LTA4H) has been significantly advanced by a deep understanding of the enzyme's three-dimensional structure and catalytic mechanisms. google.com The elucidation of the crystal structure of LTA4H revealed a complex active site, providing a molecular blueprint for the design of targeted inhibitors. google.compnas.org

Initial efforts in inhibitor development often revolved around creating analogs of the natural substrate, LTA4. nih.gov A major leap forward occurred with the discovery that established inhibitors of other zinc metalloenzymes, such as bestatin (B1682670) and captopril, were also effective against LTA4 hydrolase. atsjournals.orgresearchgate.net This finding opened the door to designing novel inhibitors based on these known scaffolds.

Structure-activity relationship (SAR) studies have been instrumental in refining these initial leads into highly potent and selective compounds. shd-pub.org.rs These studies systematically modify the chemical structure of a lead compound and evaluate the impact on its inhibitory activity. This iterative process of design, synthesis, and testing has led to the identification of key chemical features required for effective LTA4H inhibition. For instance, it was discovered that incorporating specific chemical groups to interact with particular amino acid residues within the enzyme's active site could dramatically enhance potency. shd-pub.org.rs The insights gained from SAR studies have been crucial in optimizing not only the potency but also the pharmacokinetic properties of LTA4H inhibitors, paving the way for the development of clinical candidates like SC-56938 and SC-57461A. nih.gov

Classes of Inhibitors: Zinc-Chelating (e.g., Thiols, Hydroxamates) vs. Non-Chelating Compounds

LTA4H inhibitors are broadly classified into two main categories based on their interaction with the catalytic zinc ion at the enzyme's active site: zinc-chelating and non-chelating compounds. nih.govrsc.org

Zinc-Chelating Inhibitors: This class of inhibitors functions by directly binding to the zinc ion, thereby disrupting the enzyme's catalytic activity. researchgate.net This approach has yielded some of the most potent LTA4H inhibitors known. researchgate.net

Thiols: Compounds containing a thiol group, such as captopril, were among the early potent inhibitors identified. researchgate.net The thiol group effectively chelates the zinc ion. researchgate.net

Hydroxamates: Hydroxamate-based inhibitors have also demonstrated significant potency against LTA4H. nih.gov

While effective, a potential drawback of zinc-chelating inhibitors is the possibility of off-target effects due to their interaction with other zinc-containing enzymes in the body. nih.gov

Non-Chelating Compounds: In contrast, non-chelating inhibitors block the enzyme's activity without directly interacting with the zinc ion. nih.govrsc.org These compounds typically bind within the enzyme's substrate-binding pocket, preventing LTA4 from accessing the active site. The development of non-chelating inhibitors, such as SC-57461A, was a significant advancement, as these compounds often exhibit greater selectivity and improved pharmacological profiles compared to their zinc-chelating counterparts. nih.govresearchgate.net

| Inhibitor Class | Mechanism of Action | Examples of Chemical Moieties | Key Characteristics |

| Zinc-Chelating | Directly binds to the catalytic zinc ion. | Thiols, Hydroxamates | High potency, potential for off-target effects. nih.govresearchgate.net |

| Non-Chelating | Binds to the substrate-binding pocket, blocking substrate access. | Imidazopyridines, Amidines, Amino acid derivatives | Often exhibit improved selectivity and better pharmacological profiles. nih.gov |

Evaluation of Inhibitor Selectivity for Epoxide Hydrolase vs. Aminopeptidase (B13392206) Activities

LTA4H is a bifunctional enzyme, possessing both epoxide hydrolase and aminopeptidase activity. bohrium.compnas.orgmdpi.com While the epoxide hydrolase activity produces the pro-inflammatory LTB4, the aminopeptidase function is involved in the degradation of the chemotactic tripeptide Pro-Gly-Pro (PGP), which may have anti-inflammatory consequences. guidetopharmacology.orgmdpi.com Therefore, a key consideration in the development of LTA4H inhibitors is their selectivity for the epoxide hydrolase activity. bohrium.compnas.org

The ideal inhibitor would potently block the production of LTB4 while leaving the aminopeptidase activity intact. pnas.org The evaluation of this selectivity is a critical step in the preclinical characterization of new inhibitor candidates. nih.gov This is typically done through in vitro assays that independently measure the inhibition of each enzymatic activity. nih.gov By comparing the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both functions, a selectivity ratio can be determined.

Recent research has led to the development of inhibitors, such as ARM1, that demonstrate this desired selectivity. pnas.org ARM1 was found to inhibit the epoxide hydrolase activity of LTA4H without significantly affecting its ability to cleave Pro-Gly-Pro. pnas.org The crystal structure of LTA4H in complex with ARM1 revealed that the inhibitor binds in a hydrophobic pocket distant from the aminopeptidase active site, providing a molecular basis for its selective action. pnas.org However, achieving absolute selectivity, especially with highly potent compounds, has proven to be challenging. bohrium.com Some studies have also questioned the physiological relevance of sparing the aminopeptidase function, as the pro-inflammatory role of PGP in certain in vivo models could not be confirmed. bohrium.comnih.gov

Inhibitors of Upstream Leukotriene Biosynthetic Enzymes (e.g., 5-LO, FLAP)

An alternative strategy to suppress the production of LTB4 is to target enzymes that act upstream of LTA4 hydrolase in the leukotriene biosynthetic pathway. bohrium.comnih.gov The key enzymes in this earlier stage are 5-lipoxygenase (5-LO) and the 5-lipoxygenase-activating protein (FLAP). bohrium.comnih.gov

5-Lipoxygenase (5-LO) Inhibitors: 5-LO is the enzyme that initiates the conversion of arachidonic acid into leukotrienes. bohrium.comaai.org Inhibitors of 5-LO, therefore, block the entire leukotriene cascade, preventing the formation of LTA4 and all subsequent leukotrienes. bohrium.com

FLAP Inhibitors: FLAP is an essential protein that presents arachidonic acid to 5-LO for its conversion. nih.govaai.org Inhibitors of FLAP prevent this interaction, thereby halting leukotriene synthesis. nih.govatsjournals.org

Targeting these upstream enzymes offers a broader inhibition of the leukotriene pathway, which could be advantageous in certain inflammatory diseases. nih.gov However, this broader action also carries the potential for more widespread physiological effects compared to the more targeted inhibition of LTA4H. bohrium.com

Impact of Modulators on Downstream Lipid Mediator Levels and Cellular Responses in In Vitro and Ex Vivo Models

The ultimate goal of developing LTA4H inhibitors is to modulate the inflammatory response at the cellular level. researchgate.net Preclinical studies extensively use in vitro and ex vivo models to assess the impact of these inhibitors on the production of downstream lipid mediators and subsequent cellular activities. rsc.orgpnas.org

A primary measure of an inhibitor's effectiveness in these models is its ability to reduce the production of LTB4. rsc.org This is often tested in human whole blood or isolated neutrophils that are stimulated to produce LTB4. rsc.orgpnas.org The levels of LTB4 are then quantified, typically using techniques like ELISA or mass spectrometry. rsc.org Potent LTA4H inhibitors demonstrate a dose-dependent reduction in LTB4 levels in these assays. pnas.org For example, the inhibitor ARM1 was shown to efficiently inhibit LTB4 synthesis in isolated human neutrophils. pnas.org

Advanced Analytical and Structural Research Techniques Applied to Leukotriene A4 Methyl Ester

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification of Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is an indispensable tool for the analysis of LTA4 methyl ester and its metabolites. Due to the low concentrations of these compounds in biological samples, the sensitivity and specificity of MS are crucial. Tandem mass spectrometry (MS/MS) further enhances analytical power by allowing for the fragmentation of selected ions, which provides structural information and increases specificity for quantification.

A common strategy for accurate quantification involves the use of stable isotope-labeled internal standards. Deuterated LTA4 methyl ester, such as Leukotriene A4-d5 methyl ester, is often used for this purpose. caymanchem.comglpbio.combertin-bioreagent.com These standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. They are added to a sample at a known concentration before processing, correcting for any loss of analyte during extraction and analysis. This approach is critical for obtaining accurate measurements of LTA4 methyl ester in complex biological fluids. caymanchem.comglpbio.combertin-bioreagent.com

Tandem MS has been instrumental in elucidating the fragmentation pathways of leukotrienes, which is essential for their structural confirmation. Studies on deuterium-labeled cysteinyl leukotrienes, which are synthesized from LTA4, have detailed how these molecules break apart upon collisional activation. nih.gov For example, fragmentation of the positive molecular ions ([M+H]+) often occurs at the thioether linkage. nih.gov This detailed understanding of fragmentation patterns allows for confident identification of LTA4 metabolites in complex mixtures. nih.govacs.org Furthermore, LC-MS/MS methods have been developed to simultaneously quantify a wide array of eicosanoids, including metabolites of LTA4, from various biological samples like serum and bronchoalveolar lavage fluid (BALF). escholarship.org

A novel LC-MS technique was developed to overcome the inherent instability of LTA4. This method involves derivatizing LTA4 into more stable compounds prior to analysis, which prevents sample decomposition and improves the reliability of measuring its half-life in the presence of stabilizing proteins. nih.gov

Table 1: Application of Mass Spectrometry in LTA4 Methyl Ester Research

| Technique | Application | Key Findings/Advantages | References |

|---|---|---|---|

| GC-MS/LC-MS | Quantification | Use of deuterated LTA4 methyl ester as an internal standard for accurate quantification. | caymanchem.comglpbio.combertin-bioreagent.com |

| Tandem MS (MS/MS) | Structural Elucidation | Characterization of fragmentation pathways for confident identification of metabolites. | nih.govacs.org |

| LC-MS/MS | Multiplex Analysis | Simultaneous quantification of multiple eicosanoids in biological samples. | escholarship.org |

High-Performance Liquid Chromatography (HPLC) for Separation and Purification of Leukotrienes and Analogs

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of LTA4 methyl ester, its parent compound LTA4, and its various metabolites from complex biological and synthetic mixtures. nih.govnih.govescholarship.org Reversed-phase HPLC (RP-HPLC) is the most common modality used, effectively separating compounds based on their hydrophobicity.

The preparation of LTA4 for enzymatic assays often involves the alkaline hydrolysis of its more stable methyl ester. HPLC is critical for monitoring this conversion and purifying the resulting LTA4. Studies have shown that the choice of solvent for hydrolysis significantly impacts the yield of LTA4, with acetone (B3395972) being superior to methanol (B129727). nih.gov Hydrolysis in methanol can lead to the formation of unwanted side products, such as leukotriene B4 methoxy (B1213986) isomers, which can be separated and identified using HPLC. nih.gov

RP-HPLC is also essential for purifying synthetic cysteinyl leukotrienes, which are produced by reacting LTA4 methyl ester with glutathione (B108866) or specific amino acids. nih.gov This purification step is vital to remove unreacted starting materials and byproducts, such as Leukotriene B4 (LTB4) methyl ester, which can form from the hydrolysis of LTA4 methyl ester during the reaction. nih.gov A typical method employs a C18 column and a mobile phase, such as a methanol/water/acetic acid mixture, to achieve separation. umich.edu The separated compounds are often detected by UV spectrophotometry, with leukotrienes containing a conjugated triene system exhibiting a characteristic UV absorbance maximum around 270-280 nm. nii.ac.jp

Table 2: HPLC Methods in Leukotriene Analysis

| HPLC Mode | Column | Application | Mobile Phase Example | Detection | References |

|---|---|---|---|---|---|

| Reversed-Phase (RP-HPLC) | C18 | Monitoring hydrolysis of LTA4 methyl ester to LTA4. | Not specified | UV | nih.gov |

| Reversed-Phase (RP-HPLC) | C18 | Purification of synthetic cysteinyl leukotrienes from LTA4 methyl ester. | Not specified | Not specified | nih.gov |

| Reversed-Phase (RP-HPLC) | Nucleosil C18 | Separation of LTC4 from LTC4 methyl ester. | Methanol:water:acetic acid (65:35:0.02), pH 5.7 | Not specified | umich.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic and Biosynthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise three-dimensional structure of molecules. It is invaluable for the structural elucidation of LTA4 methyl ester, its synthetic precursors, and its metabolic products. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of these molecules.

The synthesis of LTA4 methyl ester and its isotopically labeled analogs relies heavily on NMR for structural verification at each step. For instance, the preparation of tetradeuterated LTA4 methyl ester utilized magnetic resonance spectroscopy to confirm the final molecular structure. nih.gov Similarly, ¹H NMR and ¹³C NMR are standard procedures to confirm the structure of newly synthesized LTA4 methyl ester. core.ac.uk

NMR has also been crucial in identifying novel leukotriene analogs. The structure of 11,12-leukotriene A4, a product of the 12-lipoxygenase pathway, was identified using proton NMR in conjunction with mass spectrometry. nih.gov In studies of enzyme inhibitors, multi-dimensional NMR techniques are used to determine the structure of novel compounds that interact with enzymes in the leukotriene pathway. For example, the complete structure of 8(S)-amino-2(R)-methyl-7-oxononanoic acid, an inhibitor of LTA4 hydrolase, was elucidated using a combination of ¹H-NMR, COSY, HMQC, and HMBC experiments. acs.org These experiments provide detailed information about proton-proton and proton-carbon correlations within the molecule, allowing for an unambiguous structural assignment. acs.org

Spectrophotometric Assays for Enzyme Activity and Inhibition Studies

Spectrophotometric assays provide a convenient and continuous method for measuring enzyme activity and studying the effects of inhibitors. These assays are widely used in the investigation of enzymes that produce or metabolize LTA4, such as lipoxygenases and LTA4 hydrolase. The principle often relies on a change in absorbance of a substrate or product that can be monitored over time.

The activity of lipoxygenases, which are involved in the initial steps of leukotriene synthesis from arachidonic acid, can be monitored using a UV-spectrophotometer. nih.gov The formation of conjugated dienes during the oxygenation of fatty acids leads to an increase in absorbance at a specific wavelength (e.g., 237 nm), providing a direct measure of enzyme activity. nih.gov This method is frequently used to determine the inhibitory potency (IC₅₀ values) of potential drug candidates targeting these enzymes. nih.gov

For LTA4 hydrolase, a bifunctional enzyme with both epoxide hydrolase and aminopeptidase (B13392206) activities, spectrophotometric assays are key to characterizing its function and inhibition. nih.govacs.org The aminopeptidase activity can be measured using a chromogenic substrate, such as L-arginine-p-nitroanilide. nih.govacs.org Cleavage of this substrate by the enzyme releases p-nitroaniline, a yellow compound whose formation can be monitored by measuring the increase in absorbance at 410 nm. nih.govacs.org This assay is routinely performed in 96-well plates, allowing for high-throughput screening of potential inhibitors. The hydrolase activity, which converts LTA4 to LTB4, is often assessed by first preparing the LTA4 substrate from its methyl ester and then quantifying the LTB4 product using HPLC with UV detection. nih.govacs.org

Table 3: Spectrophotometric Assays in the LTA4 Pathway

| Enzyme | Assay Principle | Substrate | Wavelength | Application | References |

|---|---|---|---|---|---|

| 12-Lipoxygenase (12-LO) | Monitoring product formation | Arachidonic Acid | 237 nm | Measuring enzyme activity and inhibition. | nih.gov |

| LTA4 Hydrolase (Peptidase Activity) | Monitoring formation of chromogenic product | L-Arginine-p-nitroanilide | 410 nm | High-throughput screening of inhibitors. | nih.govacs.org |

Future Directions in Leukotriene A4 Methyl Ester Research

Elucidating Novel Enzymatic and Non-Enzymatic Transformation Pathways of LTA4

Leukotriene A4 is a pivotal but unstable epoxide intermediate in the biosynthesis of potent inflammatory mediators. diva-portal.orgcaymanchem.com Its transformation is primarily governed by two well-characterized enzymatic pathways: hydrolysis by LTA4 hydrolase to form leukotriene B4 (LTB4), and conjugation with glutathione (B108866) by LTC4 synthase to produce leukotriene C4 (LTC4). pnas.orgatsjournals.orgatsjournals.org However, the full spectrum of LTA4's metabolic fate is likely more complex.

Future investigations will focus on identifying and characterizing novel enzymatic and non-enzymatic routes of LTA4 transformation. For instance, the non-enzymatic hydrolysis of LTA4 yields several biologically inactive dihydroxyeicosatetraenoic acids (diHETEs). poliklinika-harni.hr Further research is needed to determine if these non-enzymatic products can undergo subsequent enzymatic modifications to form novel bioactive lipids. Additionally, studies have shown that under certain conditions, such as mutations in LTA4 hydrolase, the enzyme can convert LTA4 into a novel product, 5S,6S-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid (5S,6S-DHETE), highlighting the potential for alternative enzymatic activities. atsjournals.org

The transcellular metabolism of LTA4, where it is shuttled from a donor cell (like a neutrophil) to an acceptor cell (like a platelet or endothelial cell) for further processing, represents another important area of exploration. caymanchem.comcaymanchem.com This process can lead to the production of lipoxins, a class of specialized pro-resolving mediators, through the action of enzymes like 12-lipoxygenase and 15-lipoxygenase. caymanchem.comki.sesemanticscholar.org A deeper understanding of the factors regulating this intercellular transfer and subsequent metabolism will be crucial. Porcine leukocytes have also been shown to utilize a second pathway for leukotriene biosynthesis, hinting at the existence of analogous pathways in other species that warrant investigation. pnas.org

Investigating Allosteric Regulation and Protein-Protein Interactions in Leukotriene Biosynthetic Complexes

The biosynthesis of leukotrienes is a highly regulated process involving a complex interplay of enzymes and accessory proteins that assemble at the nuclear envelope. jci.orgnih.govumich.edu This assembly, often referred to as a "metabolon," ensures the efficient channeling of the unstable LTA4 intermediate. umich.edu Key proteins in this complex include 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP), and LTC4 synthase. jci.orgpnas.org

Future research will aim to unravel the detailed molecular interactions and allosteric regulatory mechanisms within these biosynthetic complexes. Studies have already demonstrated the existence of distinct multimeric complexes, one consisting of LTC4 synthase and FLAP multimers, and another of FLAP multimers alone, suggesting a compartmentalization of LTC4 and LTB4 synthesis. pnas.org The interaction of 5-LO with other cellular proteins, such as coactosin-like protein, which may link 5-LO to the cytoskeleton, is another area of active investigation. pnas.org

Understanding the allosteric regulation of these enzymes is also a key frontier. For example, ATP has been shown to allosterically activate 5-lipoxygenase. jci.org Similarly, the FLAP antagonist BRP-201 has been shown to induce a switch from pro-inflammatory leukotriene production to the formation of inflammation-resolving specialized pro-resolving mediators (SPMs), potentially through allosteric modulation of 5-LOX. dovepress.com Further exploration of these allosteric sites and the molecules that bind to them could lead to the development of novel therapeutics that modulate leukotriene biosynthesis in a more targeted manner. The regulation of LTC4 synthase activity through phosphorylation pathways is another promising area of research. ki.se

Developing Advanced Chemical Probes and Biosensors for Real-Time Monitoring of LTA4 Metabolism

Given the transient nature of LTA4, with a chemical half-life of only a few seconds in aqueous solutions, its direct measurement in biological systems is challenging. nih.gov The development of advanced chemical probes and biosensors is therefore critical for the real-time monitoring of LTA4 metabolism and for gaining a deeper understanding of its dynamic role in cellular signaling.

Current approaches often rely on mass spectrometry to analyze more stable downstream metabolites. nih.gov However, there is a growing need for tools that can directly and dynamically measure LTA4 levels within living cells and tissues. Future research in this area will likely focus on several promising strategies:

Fluorescent Probes: The design of small molecule fluorescent probes that specifically react with LTA4 could enable its visualization and quantification using advanced microscopy techniques. Similar probes have been successfully developed for other reactive molecules and enzymes. researchgate.net

Genetically Encoded Biosensors: The development of genetically encoded biosensors, such as those based on Förster resonance energy transfer (FRET), could provide a means to monitor intracellular LTA4 dynamics in real-time. nih.govresearchgate.net These sensors could be designed to change their fluorescent properties upon binding to LTA4, providing a direct readout of its concentration.

Electrochemical Sensors: Electrochemical aptamer-based (EAB) sensors offer another potential avenue for the real-time monitoring of lipid mediators. researchgate.net These sensors could be adapted to specifically recognize and detect LTA4.

Twin-Layer Biosensors: Innovative approaches like twin-layer biosensors, which combine transcription factor-mediated sensing with enzyme-metabolite interactions, could provide multi-level insights into the dynamics of lipid metabolism. nih.gov

These advanced tools will be invaluable for studying the spatiotemporal dynamics of LTA4 metabolism in various physiological and pathological contexts.

Exploring the Role of Leukotriene A4 Methyl Ester as a Precursor in the Synthesis of Novel Lipid Mediators and Analogs for Research Purposes

This compound serves as a stable and versatile precursor for the chemical synthesis of a wide range of lipid mediators and their analogs. caymanchem.comcaymanchem.comresearchgate.net This synthetic utility is crucial for producing research tools to investigate the biological functions of these molecules and to develop potential therapeutic agents.

Future research will continue to leverage LTA4 methyl ester for the synthesis of:

Novel Leukotriene Analogs: The creation of modified leukotrienes can help to elucidate structure-activity relationships and to develop receptor antagonists or enzyme inhibitors with improved potency and selectivity. nih.gov

Specialized Pro-Resolving Mediators (SPMs): LTA4 is a key intermediate in the biosynthesis of lipoxins, a major class of SPMs. semanticscholar.orgnih.govresearchgate.net Synthetic routes starting from LTA4 methyl ester will be instrumental in producing various lipoxin isomers and their stable analogs for studying their roles in the resolution of inflammation.

Isotopically Labeled Standards: The synthesis of isotopically labeled versions of LTA4 methyl ester, such as LTA4-d5 methyl ester, is essential for the development of accurate and sensitive quantitative analytical methods using mass spectrometry. caymanchem.com

Photoaffinity Probes: The synthesis of photoaffinity probes based on the LTA4 scaffold can be used to identify and characterize the binding sites of leukotriene receptors and enzymes. nih.gov

The ability to synthesize these diverse molecules from a common precursor like LTA4 methyl ester will continue to be a cornerstone of research in the field of lipid mediator biology.

Q & A

Q. How is Leukotriene A4 methyl ester synthesized and characterized in laboratory settings?

LTA4 methyl ester is synthesized via enzymatic oxidation of arachidonic acid by 5-lipoxygenase, followed by epoxidation and methyl esterification. Purification typically involves reverse-phase HPLC under inert conditions to prevent degradation. Structural characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation .

Q. What analytical techniques ensure the purity and stability of LTA4 methyl ester during experiments?

High-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm) is standard for purity assessment. Stability is monitored using real-time MS or spectrophotometric analysis. Handling requires argon or nitrogen atmospheres, storage at −80°C, and avoidance of light to minimize epoxide hydrolysis .

Q. What role does LTA4 methyl ester play in leukotriene biosynthesis?

LTA4 methyl ester is an unstable intermediate in the 5-lipoxygenase pathway. It serves as a substrate for LTC4 synthase, producing cysteinyl leukotrienes (LTC4, LTD4, LTE4), and for LTA4 hydrolase, generating pro-inflammatory LTB4. Its methyl ester form enhances stability for experimental manipulation .

Q. How is the enzymatic conversion of LTA4 methyl ester to LTC4 quantified?

Enzyme kinetics assays using recombinant LTC4 synthase or cell lysates (e.g., mast cells) are common. Reaction progress is tracked via HPLC or LC-MS to measure LTC4 formation. Kinetic parameters (Km, Vmax) are derived under controlled pH (7.4) and temperature (37°C) .

Q. What are the standard storage protocols for LTA4 methyl ester?

Store lyophilized LTA4 methyl ester at −80°C under argon. Reconstitute in anhydrous ethanol or DMSO to prevent hydrolysis. Avoid freeze-thaw cycles and exposure to aqueous buffers unless immediately used .

Advanced Research Questions

Q. How does the instability of LTA4 methyl ester impact experimental reproducibility, and how can this be mitigated?

The epoxide group’s susceptibility to hydrolysis leads to variability in bioactivity assays. Methodological adjustments include:

Q. What strategies resolve contradictions in reported enzymatic activity of LTA4 methyl ester across studies?

Discrepancies often arise from differences in enzyme sources (e.g., human vs. murine LTC4 synthase) or assay conditions (pH, cofactors). Recommendations:

- Standardize enzyme activity using recombinant proteins.

- Include positive controls (e.g., known LTC4 synthase inhibitors like SC-57461A).

- Validate findings with isotopic tracers (e.g., ³H-LTA4 methyl ester) .

Q. How can researchers design experiments to study LTA4 methyl ester-LTC4 synthase interactions under varying physiological conditions?

- Hypoxia models : Use CoCl₂-treated cells to mimic low oxygen.

- pH modulation : Test enzymatic activity in buffers ranging from pH 6.8–7.8.

- Knockout models : Employ CRISPR-Cas9-edited LTC4 synthase-deficient cells to isolate substrate specificity .

Q. What in vitro/in vivo models best investigate the pro-inflammatory effects of LTA4 methyl ester derivatives?

Q. What computational approaches model the epoxide hydrolase activity of LTA4 methyl ester?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities to LTA4 hydrolase. Quantum mechanics/molecular mechanics (QM/MM) simulations elucidate the hydrolysis mechanism of the epoxide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.